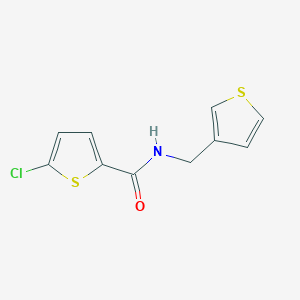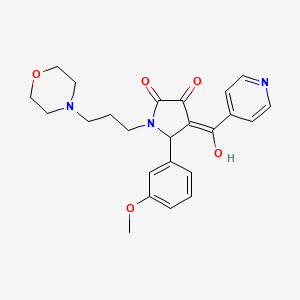
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline, also known as MNTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNTA is a thiazole-based compound that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Mechanistic Aspects
- The study by Chippendale, Iddon, and Suschitzky (1973) delved into synthesizing compounds related to the queried chemical, focusing on the mechanistic aspects of their formation. This research highlights methods like reductive cyclization and thermolysis, contributing to the broader understanding of chemical synthesis in this domain (Chippendale, Iddon, & Suschitzky, 1973).
Intricacies in Palladium-Catalyzed Synthesis
- Richey and Yu (2009) developed an efficient palladium-catalyzed intramolecular carbometalation reaction. Their study, while focusing on a different chemical compound, aligns with the intricate synthetic pathways that may be relevant for the queried chemical (Richey & Yu, 2009).
Cytotoxicity Studies
- Pandey et al. (2019) conducted in vitro cytotoxicity assays on a series of compounds, including those structurally related to the queried chemical. Their work provides insights into the potential biological activities and cytotoxic properties of such compounds (Pandey et al., 2019).
Antimicrobial Properties
- Research by Yolal et al. (2012) and Bharti et al. (2010) explored the antimicrobial activities of compounds structurally related to the queried chemical. These studies offer valuable information on the potential use of such compounds in battling microbial infections (Yolal et al., 2012); (Bharti et al., 2010).
Electrochromic Materials Development
- Li et al. (2017) synthesized novel materials employing nitrotriphenylamine units and different thiophene derivatives, which could have parallels with the queried chemical in terms of their electrochromic applications (Li et al., 2017).
Molecular and Solid State Structure Analysis
- The work by Köysal et al. (2015) provides insights into the crystal and molecular structure of related compounds, which is crucial for understanding the physical and chemical properties of the queried chemical (Köysal et al., 2015).
Photophysical Properties
- Research by Leopold and Strassner (2017) on N-phenyl-1,3-thiazol-2-ylidene platinum(ii) complexes, including their synthesis and photophysical properties, could be relevant for understanding similar properties in the queried chemical (Leopold & Strassner, 2017).
Oxidation Processes
- Gebhardt et al. (2008) examined the selective oxidation of substituted anilines, a process that might be pertinent for modifying or synthesizing the queried chemical (Gebhardt et al., 2008).
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-11-10-20-17(14-6-5-9-16(12-14)21(22)23)13-25-18(20)19-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNTUXWYJHJHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2437017.png)
![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/no-structure.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2437021.png)

![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)

![(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B2437026.png)
![1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2437027.png)
![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437028.png)



![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)